Methyl 2-mercapto-3-nitrobenzoate
Description
The exploration of Methyl 2-mercapto-3-nitrobenzoate in chemical research is primarily driven by its potential as a versatile building block in organic synthesis. The strategic placement of an electron-withdrawing nitro group, a nucleophilic mercapto group, and a modifiable ester function on a stable benzene (B151609) core presents multiple avenues for chemical transformation.
This compound is a member of the aromatic ester family. Aromatic esters are organic compounds defined by an ester functional group (-COO-R) directly attached to an aromatic ring. innospk.com These compounds are noted for their relative stability and are generally soluble in common organic solvents, with limited solubility in water.
The chemical reactivity of aromatic esters is largely dictated by the ester group, which is susceptible to nucleophilic attack. A primary reaction is hydrolysis, which cleaves the ester bond to yield a carboxylic acid and an alcohol, a reaction that can be catalyzed by either acids or bases. fishersci.com The aromatic ring itself can undergo electrophilic substitution, though the rate and position of this substitution are heavily influenced by the other functional groups present on the ring.
Benzoate (B1203000) scaffolds, which are derivatives of benzoic acid, are fundamental structures in organic chemistry. When these scaffolds are "functionalized" with additional chemical groups, their utility expands dramatically. The introduction of functional groups like nitro (-NO₂) and mercapto (-SH) moieties onto a benzoate framework, as seen in this compound, creates a highly versatile synthetic intermediate.
The presence of these groups allows for a wide range of chemical modifications. For instance, the nitro group can be reduced to an amine, a cornerstone transformation for the synthesis of dyes, and pharmacologically active compounds. wikipedia.org The mercapto group is a potent nucleophile and can participate in various coupling reactions or be used to coordinate with metals. The ester group can be hydrolyzed to its corresponding carboxylic acid or converted into other derivatives. orgsyn.org This multifunctionality makes such scaffolds valuable in constructing more complex molecules, including pharmaceutical intermediates. For example, the related compound Methyl 2-methyl-3-nitrobenzoate serves as a key intermediate in the synthesis of the anticancer drug Lenalidomide (B1683929). innospk.com
The research landscape for compounds related to this compound is rich and varied, focusing on the unique properties conferred by the nitro and thio substituents.
Nitro-substituted Aromatic Compounds: Aromatic nitro compounds are of significant importance in industrial and laboratory synthesis. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and directs incoming substituents primarily to the meta position. wikipedia.org This electronic effect is fundamental to controlling regiochemistry in multi-step syntheses. A major research trajectory involves the reduction of the nitro group to an amino group (-NH₂), providing access to anilines, which are precursors to a vast array of dyes, polymers, and pharmaceuticals. wikipedia.org Furthermore, nitroaromatic compounds themselves have been investigated for their biological activities.
Thio-substituted Aromatic Compounds (Aromatic Thiols): Aromatic thiols, or mercaptans, are characterized by the -SH group attached to an aromatic ring. The sulfur atom makes these compounds excellent nucleophiles and ligands for metal catalysts. Research often focuses on their use in cross-coupling reactions to form carbon-sulfur bonds, which are present in numerous biologically active molecules. The mercapto group can also be oxidized to form disulfide bonds or further to sulfonic acids, expanding its synthetic utility. The precursor to the title compound, 2-Mercapto-3-nitrobenzoic acid, serves as a building block for more complex molecules and is used in studies of enzyme mechanisms.
Physicochemical and Synthetic Data
While specific experimental data for this compound is limited in publicly available literature, its basic properties can be defined. To provide a useful context, the properties of several closely related and precursor compounds are also presented.
Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇NO₄S |
| Molecular Weight | 213.21 g/mol |
| Physical Form | Data not available in searched literature |
| Melting Point | Data not available in searched literature |
| Boiling Point | Data not available in searched literature |
Comparative Properties of Related Benzoate Derivatives
This table provides experimental data for compounds structurally related to this compound, illustrating how changes in functional groups affect physical properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Source(s) |
| 2-Mercapto-3-nitrobenzoic acid | C₇H₅NO₄S | 199.19 | Data not available | Data not available | |
| Methyl 2-methyl-3-nitrobenzoate | C₉H₉NO₄ | 195.17 | 62-65 | 286.6 (at 760 mmHg) | innospk.comsigmaaldrich.com |
| Methyl 3-nitrobenzoate | C₈H₇NO₄ | 181.15 | 78-80 | 279 | nih.govsavemyexams.com |
| Methyl 2-nitrobenzoate | C₈H₇NO₄ | 181.15 | -13 | 104-106 (at 0.1 mmHg) | chemicalbook.com |
Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7NO4S |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
methyl 3-nitro-2-sulfanylbenzoate |
InChI |
InChI=1S/C8H7NO4S/c1-13-8(10)5-3-2-4-6(7(5)14)9(11)12/h2-4,14H,1H3 |
InChI Key |
AXKIBWILFIANLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])S |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of Methyl 2 Mercapto 3 Nitrobenzoate
Chemical Transformations of the Thiol (-SH) Group
The thiol, or sulfhydryl, group is a key site of reactivity in Methyl 2-mercapto-3-nitrobenzoate. Its sulfur atom is a soft nucleophile, and it can readily undergo both alkylation and oxidation reactions.
The sulfur atom of the thiol group possesses lone pairs of electrons, making it a potent nucleophile. This allows it to readily participate in S-alkylation reactions with various electrophiles, such as alkyl halides. In a basic medium, the thiol is deprotonated to form a thiolate anion (RS⁻), which is an even stronger nucleophile.
A general method for the alkylation of thiols involves reacting the thiol with an alkyl halide in the presence of a base. For instance, the reaction of a thiol with methyl iodide would yield a methyl sulfide (B99878). While specific studies on this compound are not abundant, analogous reactions with thiophenols are well-established. For example, the alkylation of thiourea (B124793) with an alkyl halide followed by hydrolysis is a common route to thiols and demonstrates the susceptibility of sulfur to alkylation. wikipedia.org
Phase-transfer catalysis provides a mild and efficient method for the thiolation and subsequent alkylation of related mercaptobenzoates, often achieving high purity under biphasic conditions (e.g., methylene (B1212753) chloride/aqueous NaOH) with catalysts like tetrabutylammonium (B224687) hydrogen sulfate. This approach avoids harsh reaction conditions that could compromise the other functional groups on the molecule.
Table 1: General Alkylation of Thiophenols
| Reactant 1 | Reactant 2 | Conditions | Product Type |
|---|---|---|---|
| Thiophenol | Alkyl Halide (e.g., CH₃I) | Base (e.g., NaOH, K₂CO₃) | Alkyl Phenyl Sulfide |
The thiol group is susceptible to oxidation, and the resulting product depends on the oxidant used. Mild oxidizing agents, such as air or iodine (I₂), typically convert thiols to disulfides (R-S-S-R). This reaction involves the coupling of two thiol molecules.
Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), or nitric acid (HNO₃), can further oxidize the sulfur atom to form sulfonic acids (R-SO₃H). The formation of thiyl radicals (RS•) through hydrogen atom abstraction is a key intermediate step in many of these oxidation processes. wikipedia.org The specific oxidation pathway for this compound would need to be carefully controlled to achieve the desired oxidation state and avoid unwanted side reactions with the nitro and ester groups.
Reactions Involving the Nitro (-NO₂) Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself undergo important transformations, primarily reduction.
The reduction of the nitro group to an amino group (-NH₂) is a fundamental transformation in aromatic chemistry. This conversion dramatically alters the electronic properties of the molecule, turning a strongly deactivating group into a strongly activating one. Several methods are available for this reduction, with the choice depending on the desired selectivity and the presence of other functional groups.
For related compounds like methyl 3-nitrobenzoate, catalytic hydrogenation is a highly effective method. sciencemadness.org Using hydrogen gas (H₂) over a palladium-on-carbon catalyst (Pd/C) in a solvent like methanol (B129727) or ethanol (B145695) typically results in a quantitative yield of the corresponding amine. sciencemadness.org This method is generally mild and compatible with ester functionalities.
Other reducing agents can also be employed. A classic method involves the use of a metal in acidic solution, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). sciencemadness.org For instance, the reduction of methyl 3-nitrobenzoate has been attempted using iron powder in an ethanol/acetic acid/water mixture. sciencemadness.org Another option is the use of sodium dithionite (B78146) (Na₂S₂O₄), which can selectively reduce nitro groups in aqueous basic solutions. sciencemadness.org
Table 2: Common Methods for Nitro Group Reduction
| Substrate | Reagents | Conditions | Product |
|---|---|---|---|
| Methyl 3-nitrobenzoate | H₂, 5% Pd/C | Methanol, atmospheric or >3 bar pressure | Methyl 3-aminobenzoate |
| Methyl 3-nitrobenzoate | Fe powder, Acetic Acid | Ethanol/Water, Sonication or Reflux | Methyl 3-aminobenzoate |
The product of the nitro group reduction, an amino group ortho to a thiol, is a valuable precursor for the synthesis of heterocyclic compounds. The resulting methyl 3-amino-2-mercaptobenzoate contains two adjacent nucleophilic centers, which can participate in intramolecular or intermolecular condensation and cyclization reactions to form various fused ring systems, such as benzothiazines.
Furthermore, the precursor, this compound, can be conceptually related to analogs like Methyl 2-methyl-3-nitrobenzoate, which serves as a key starting material in important synthetic sequences. For example, Methyl 2-methyl-3-nitrobenzoate is used in the Batcho-Leimgruber modification of the Reissert indole (B1671886) synthesis to produce substituted indoles. sigmaaldrich.com It is also a precursor for synthesizing 5-aminoisoquinolin-1(2H)-one and 5-nitroisocoumarin. sigmaaldrich.com These syntheses often involve the transformation of the methyl and nitro groups into functionalities that can undergo cyclization. While the thiol group introduces different reactivity, the potential for using the nitro group and the adjacent position for constructing heterocyclic rings remains a key aspect of the molecule's synthetic utility.
Reactivity of the Ester Functional Group
The methyl ester group (-COOCH₃) is generally less reactive than the thiol or nitro groups under many conditions. However, it is susceptible to nucleophilic acyl substitution, most commonly hydrolysis.
Ester hydrolysis can occur under either acidic or basic conditions. In the presence of a strong base like sodium hydroxide (B78521), the ester can be saponified to yield the corresponding carboxylate salt (sodium 2-mercapto-3-nitrobenzoate). Subsequent acidification would then produce the carboxylic acid. This reaction is typically irreversible.
Acid-catalyzed hydrolysis, using a strong acid like sulfuric acid in the presence of water, is an equilibrium process that can also convert the ester to the carboxylic acid. The conditions for these transformations must be chosen carefully to avoid unintended reactions with the thiol or nitro groups. For example, some reduction methods for the nitro group are designed specifically to "save the ester," highlighting that hydrolysis is a potential competing reaction. sciencemadness.org The general reactivity of esters with nucleophiles is a well-understood principle in organic chemistry. kinampark.com
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. wikipedia.org In an acid-catalyzed mechanism, a proton adds to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by another alcohol. wikipedia.org Conversely, a base-catalyzed reaction proceeds by deprotonating the incoming alcohol, making it a more potent nucleophile. wikipedia.org
The reaction is an equilibrium process. wikipedia.org To drive the reaction towards the desired product, the alcohol reactant is often used in large excess as the solvent, or a byproduct (like methanol in this case) is removed through distillation. wikipedia.orgmasterorganicchemistry.com
While specific research detailing the transesterification of this compound is not prevalent in the surveyed literature, the reaction is expected to follow these general principles. A variety of catalysts, including Lewis acids, organic bases, and enzymes, are known to facilitate such transformations under mild conditions. nih.govorganic-chemistry.org
Table 1: Illustrative Conditions for Transesterification
The following table presents general conditions under which transesterification of aromatic esters may occur. These are not specific experimental results for this compound but are representative of the reaction class.
| Catalyst Type | Example Catalyst | Alcohol (Reactant/Solvent) | Temperature | Typical Yield |
| Acid | Sulfuric Acid (H₂SO₄) | Ethanol | Reflux | Moderate to High |
| Base | Sodium Ethoxide (NaOEt) | Ethanol | Room Temp to Reflux | High |
| Lewis Acid | 3-Nitrobenzeneboronic acid | Various primary/secondary alcohols | Room Temp to 80°C | Good to Excellent nih.gov |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Various alcohols | Room Temperature | Good |
Hydrolysis Reactions to Carboxylic Acids
Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or promoted by base.
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid like hydrochloric acid, the reaction is reversible. The ester is typically heated under reflux with an excess of water to shift the equilibrium towards the products: 2-mercapto-3-nitrobenzoic acid and methanol. chemguide.co.uklibretexts.org The mechanism is the microscopic reverse of a Fischer esterification. chemistrysteps.com It begins with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water, proton transfers, and finally, the elimination of methanol. libretexts.orgyoutube.com
Base-Promoted Hydrolysis (Saponification): Using a base, such as sodium hydroxide, offers the advantage of being an irreversible process. chemguide.co.uk The hydroxide ion attacks the electrophilic carbonyl carbon. Subsequent elimination of the methoxide (B1231860) ion forms the carboxylic acid, which is immediately deprotonated by the base in the reaction mixture to form the carboxylate salt (sodium 2-mercapto-3-nitrobenzoate). chemistrysteps.com An acidic workup is then required to protonate the salt and isolate the final carboxylic acid product. This method is generally preferred for its irreversibility and ease of product separation. chemguide.co.uk
Table 2: Illustrative Conditions for Ester Hydrolysis
The following table presents general conditions for the hydrolysis of aromatic esters. These are not specific experimental results for this compound but are representative of the reaction class.
| Condition | Reagent | Solvent | Temperature | Product Form |
| Acidic | Dilute HCl or H₂SO₄ | Water | Reflux | Carboxylic Acid |
| Basic | Sodium Hydroxide (NaOH) | Water/Alcohol mixture | Reflux | Carboxylate Salt |
Influence of Substituents on Aromatic Ring Reactivity
The reactivity of the benzene (B151609) ring in this compound towards further substitution, particularly electrophilic aromatic substitution, is governed by the combined electronic effects of its three substituents: the methyl ester (-COOCH₃), the mercapto (-SH), and the nitro (-NO₂) groups. libretexts.orgwikipedia.org
Nitro Group (-NO₂): The nitro group is a powerful deactivating group. quora.com It withdraws electron density from the aromatic ring through both a strong inductive effect (-I) and a strong resonance effect (-M). doubtnut.comquora.comquora.com This significantly reduces the ring's nucleophilicity, making it much less reactive towards electrophiles than benzene. msu.edu The deactivation is most pronounced at the ortho and para positions, making the nitro group a meta-director for electrophilic substitution. libretexts.orgyoutube.comtardigrade.in
Methyl Ester Group (-COOCH₃): The methyl ester group is also deactivating and meta-directing. msu.eduucalgary.ca It withdraws electron density from the ring, primarily through its resonance effect (-M) and to a lesser extent, its inductive effect (-I). Like the nitro group, it makes the ring less susceptible to electrophilic attack. msu.edu
Mercapto Group (-SH): The mercapto (thiol) group has a more complex influence. While sulfur is more electronegative than carbon, leading to a modest electron-withdrawing inductive effect (-I), its lone pairs of electrons can be donated into the ring via a resonance effect (+M). ucalgary.ca This resonance donation typically outweighs the inductive withdrawal, making the mercapto group an activating, ortho-, para-director. ucalgary.ca
Combined Effect: In this compound, the substituents are positioned such that their directing effects are in conflict.
The activating mercapto group at C-2 directs incoming electrophiles to the C-4 and C-6 positions (ortho and para to itself).
The deactivating nitro group at C-3 directs to the C-5 position (meta to itself and para to the ester).
The deactivating methyl ester group at C-1 directs to the C-5 position (meta to itself).
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Analysis
No specific ¹H NMR data for Methyl 2-mercapto-3-nitrobenzoate is currently available.
Carbon-13 (¹³C) NMR Analysis
No specific ¹³C NMR data for this compound is currently available.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
No specific IR or Raman spectral data for this compound is currently available.
Electronic Absorption and Emission Spectroscopy (UV-Vis)
No specific UV-Vis absorption or emission data for this compound is currently available.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
No specific mass spectrometry data detailing the molecular ion and fragmentation pattern for this compound is currently available.
X-ray Crystallography for Three-Dimensional Structure Determination
No specific X-ray crystallography data for this compound is currently available.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations (e.g., Density Functional Theory for geometry optimization and vibrational analysis)
There are no published studies detailing the use of Density Functional Theory (DFT) or other quantum chemical methods to determine the optimized geometry and vibrational frequencies of Methyl 2-mercapto-3-nitrobenzoate. Such calculations would provide critical insights into bond lengths, bond angles, and dihedral angles, defining the molecule's stable conformation. Furthermore, a vibrational analysis would predict the wavenumbers and intensities of its fundamental vibrational modes, aiding in the interpretation of experimental infrared and Raman spectra.
Prediction of Spectroscopic Properties
Without quantum chemical calculations, theoretical predictions of spectroscopic properties such as NMR chemical shifts (¹H and ¹³C), UV-Vis absorption spectra, and mass spectrometry fragmentation patterns for this compound are not available. These predictions are instrumental for experimentalists in identifying and characterizing the compound.
Reaction Pathway Analysis and Transition State Modeling
The theoretical investigation of reaction mechanisms involving this compound, including the modeling of transition states and the calculation of activation energies, has not been reported. This type of analysis is crucial for understanding its reactivity, potential synthetic routes, and degradation pathways. For instance, studies on related nitro-substituted compounds have utilized DFT to explore cycloaddition reactions, but similar research has not been extended to this specific mercapto derivative.
Molecular Dynamics Simulations
No molecular dynamics (MD) simulations for this compound have been found in the surveyed literature. MD simulations are used to study the dynamic behavior of a molecule over time, providing information about its conformational flexibility, interactions with solvents, and potential interactions with biological macromolecules.
Synthesis and Exploration of Derivatives and Analogues of Methyl 2 Mercapto 3 Nitrobenzoate
Design and Synthesis of Novel Mercapto- and Nitro-substituted Benzoate (B1203000) Analogues
The synthesis of analogues of methyl 2-mercapto-3-nitrobenzoate often involves multi-step processes starting from commercially available precursors. The strategic introduction of mercapto and nitro groups onto a benzoate scaffold is key to creating structural diversity.
One common strategy involves the modification of substituted nitrobenzoic acids or their esters. For instance, the synthesis of related compounds like lenalidomide (B1683929) utilizes methyl 2-methyl-3-nitrobenzoate as a starting material. google.com This precursor undergoes side-chain bromination using agents like N-bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin to yield methyl 2-(bromomethyl)-3-nitrobenzoate. google.com While this specific example leads to a different final product, the initial steps highlight a viable route for functionalizing the position adjacent to the nitro group, which could be subsequently converted to a mercapto group.
Another approach focuses on building the benzothiazole (B30560) ring system, which incorporates a mercapto group as part of the heterocyclic structure. The synthesis of nitro-substituted benzothiazole derivatives can be achieved by reacting substituted anilines, such as 3-chloro-4-nitro-aniline, with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid. rjptonline.orgrjptonline.orgresearchgate.net This method directly installs the sulfur atom and forms the thiazole (B1198619) ring fused to the nitro-aromatic core.
The table below summarizes representative synthetic precursors and the types of analogues derived from them.
| Precursor | Synthetic Transformation | Resulting Analogue/Intermediate |
| 2-Methyl-3-nitrobenzoic acid | Esterification (e.g., with dimethyl sulfate) | Methyl 2-methyl-3-nitrobenzoate google.com |
| Methyl 2-methyl-3-nitrobenzoate | Side-chain bromination (e.g., with NBS) | Methyl 2-(bromomethyl)-3-nitrobenzoate google.com |
| 3-Chloro-4-nitro-aniline | Reaction with KSCN and Bromine | 2-Amino-4-chloro-5-nitro-benzothiazole rjptonline.orgrjptonline.org |
| 3-Nitro-o-xylene | Oxidation followed by thiolation | 2-Mercapto-3-nitrobenzoic acid |
These synthetic routes allow for the generation of a library of compounds where the substitution pattern and the nature of the functional groups can be systematically varied to explore structure-activity relationships in various contexts.
Derivatization for Ligand Synthesis and Metal Complexation
The mercapto group of this compound and its analogues is a key functional handle for derivatization, particularly for the synthesis of ligands capable of coordinating with metal ions. The sulfur atom, being a soft donor, exhibits a strong affinity for various transition metals.
A common derivatization is S-alkylation, where an alkyl group is introduced at the sulfur atom. For example, in related quinazolinone systems, 2-thioxo-3-m-tolyl-2,3-dihydro-1H-quinazolin-4-one can be S-alkylated using reagents like methyl 2-chloropropionate under microwave irradiation to yield the corresponding ester derivative. core.ac.uk This demonstrates a robust method for modifying the thiol group.
The resulting thioether and the nearby nitro and ester groups can act in concert as a chelating ligand. A compelling example of this is seen with a structurally related mercapto-triazole derivative, 4-(4'-nitrobenzylideneimino)-3-methyl-5-mercapto-1,2,4-triazole (NBIMMT). This compound has been utilized as a chromogenic reagent for the selective extraction and spectrophotometric determination of copper(II). researchgate.net NBIMMT forms a stable orange-red complex with Cu(II) at a pH of 6.2, which is quantitatively extracted into chloroform. researchgate.net Compositional analysis revealed that the stoichiometry of the metal-ligand complex is 1:2, indicating that two molecules of the NBIMMT ligand coordinate with one copper ion. researchgate.net
The table below outlines examples of derivatization and subsequent metal complexation.
| Starting Compound Class | Derivatization Reaction | Resulting Ligand Type | Metal Ion Complexed |
| Mercapto-quinazolinone | S-alkylation with chloro-esters | Thioether-ester derivative core.ac.uk | (Potential for complexation) |
| Mercapto-triazole | (Used directly) | Schiff base-mercapto-triazole | Copper (II) researchgate.net |
| Benzohydrazide (B10538) | Conversion to mercapto-triazole | Amino-mercapto-triazole nih.gov | (Potential for complexation) |
These studies underscore the utility of mercapto-nitrobenzoate derivatives in coordination chemistry, with potential applications in analytical methods, catalysis, and the design of novel materials.
Cyclization Reactions to Form Heterocyclic Systems (e.g., oxadiazoles, triazoles)
The functional groups of this compound can serve as precursors for intramolecular or intermolecular cyclization reactions to generate various heterocyclic systems. Oxadiazoles and triazoles are particularly significant targets due to their wide range of biological activities.
The synthesis of 1,3,4-oxadiazoles commonly proceeds from acid hydrazide intermediates. nih.gov These hydrazides can be obtained from the corresponding ester (an analogue of this compound) by reaction with hydrazine (B178648) hydrate (B1144303). nih.govnjppp.com The subsequent cyclization of the acid hydrazide to form the oxadiazole ring can be achieved by reacting it with various reagents, such as β-benzoyl propionic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov Another method involves the cyclization of diacylhydrazines using agents like triflic anhydride (B1165640) or polyphosphoric acid. nih.gov
The formation of 1,2,4-triazole (B32235) rings can also be accomplished from related starting materials. One pathway involves the reaction of benzohydrazide with carbon disulfide and potassium hydroxide (B78521), followed by treatment with hydrazine hydrate to yield a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. nih.gov The presence of the nitro group on the initial benzoate scaffold would be carried through this synthetic sequence. Furthermore, modern synthetic methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) offer efficient routes to 1,2,3-triazoles. nih.govorganic-chemistry.org
The following table summarizes general cyclization strategies to form these heterocycles.
| Precursor Functional Group | Reagents/Conditions | Resulting Heterocycle |
| Acid Hydrazide | β-benzoyl propionic acid, POCl₃ nih.gov | 1,3,4-Oxadiazole |
| Acid Hydrazide | Acetic Anhydride (for cyclization of hydrazones) njppp.com | 1,3,4-Oxadiazoline |
| Benzohydrazide | 1. CS₂, KOH; 2. N₂H₄ nih.gov | 1,2,4-Triazole-3-thiol |
| Haloarenes | 1,2,4-triazole, Cu-catalyst nih.gov | N-aryl-1,2,4-triazole |
| Terminal Alkynes & Azides | Copper(I) catalyst (CuAAC) nih.govorganic-chemistry.org | 1,2,3-Triazole |
These reactions highlight the potential of the this compound scaffold as a building block for accessing a diverse range of five-membered heterocyclic compounds.
Synthesis of Biologically Relevant Structural Motifs (e.g., quinoline (B57606) derivatives incorporating the nitrobenzoate scaffold)
The nitrobenzoate framework can be incorporated into larger, biologically relevant structures such as quinolines. Quinolines are a prominent class of nitrogen-containing heterocycles with a wide spectrum of applications in medicinal chemistry.
Synthetic strategies often involve the condensation of aromatic amines with carbonyl compounds. For instance, new dihydroquinoline derivatives have been synthesized through a three-component reaction of a natural benzoquinone (embelin), anilines, and aromatic aldehydes in the presence of a silver triflate catalyst. nih.gov The use of aldehydes with electron-withdrawing groups, such as 4-nitrobenzaldehyde, led to the best yields, demonstrating a clear pathway for integrating a nitrophenyl group into the quinoline system. nih.gov The resulting dihydroquinolines can be subsequently oxidized to the corresponding quinoline derivatives using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov
Furthermore, the synthesis of quinoline derivatives bearing a mercapto group or a precursor is also well-established. Thio-quinolines can be synthesized and subsequently used as building blocks. In one study, 2-chloroquinoline-3-carbaldehyde (B1585622) was synthesized via a Vilsmeier-Haack reaction from acetanilide. nih.gov This chloro-quinoline was then reacted with a synthesized mercapto-phenyl-1,2,4-triazole to yield a complex hybrid molecule, demonstrating the successful fusion of these important motifs. nih.gov Other classical methods for quinoline synthesis, such as the Skraup and Doebner-Von Miller reactions, can also be adapted to use nitro-substituted anilines or other precursors to generate the desired quinoline core. researchgate.net
The table below outlines various methods for synthesizing substituted quinoline derivatives.
| Synthesis Method | Reactants | Product Type |
| AgOTf-catalyzed reaction | Embelin, Anilines, Aromatic Aldehydes (e.g., 4-nitrobenzaldehyde) | Dihydroquinoline-embelin derivatives nih.gov |
| Oxidation | Dihydroquinoline, DDQ | Quinoline derivatives nih.gov |
| Vilsmeier-Haack Reaction | Acetanilide, POCl₃, DMF | 2-Chloroquinoline-3-carbaldehyde nih.gov |
| Skraup Reaction | 4-Methyl-2-naphtylamine, Glycerol, Acids | Benzo[f]quinoline derivative researchgate.net |
| Nucleophilic Substitution | 2-Chloroquinoline-3-carbaldehyde, Mercapto-triazole | Mercapto-triazole-thio-quinoline hybrid nih.gov |
The ability to incorporate the this compound scaffold, or its key functional elements, into the quinoline ring system opens avenues for the development of novel compounds with potential biological activities.
Advanced Analytical Method Development for Research Purposes
Chromatographic Separation Techniques (e.g., HPLC, TLC, GC)
Chromatographic techniques are indispensable for the separation and analysis of "Methyl 2-mercapto-3-nitrobenzoate" from starting materials, byproducts, and potential isomers. The choice of method depends on the compound's volatility, polarity, and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like "this compound." Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for this purpose.
Research Findings: While specific HPLC methods for "this compound" are not extensively documented, methods for related compounds such as methyl 2-amino-3-nitrobenzoate and various nitrobenzoate isomers provide a strong basis for method development. For instance, the analysis of methyl benzoate (B1203000) and its nitrated derivatives often employs C18 columns with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water, sometimes with the addition of acids like phosphoric acid to improve peak shape. nih.govacs.org The progress of reactions involving related compounds like methyl 2-methyl-3-nitrobenzoate has been monitored by HPLC. google.com
A typical HPLC method for "this compound" would involve a C18 column and a gradient elution to ensure the separation of the main analyte from impurities with different polarities. The UV detector is suitable for detection due to the presence of the nitroaromatic chromophore.
Interactive Data Table: Illustrative HPLC Parameters for "this compound" Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC):
TLC is a simple, rapid, and cost-effective technique for monitoring reaction progress and assessing the purity of "this compound" on a qualitative level.
Research Findings: TLC has been used to monitor the synthesis of related compounds, such as in the nitration of methyl benzoate where a mobile phase of hexane (B92381) and ethyl acetate (B1210297) on a silica (B1680970) gel plate was employed. southalabama.edu This system can effectively separate compounds with varying polarities. For "this compound," a similar system would likely provide good separation, with the spots visualized under UV light.
Gas Chromatography (GC):
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While the mercapto group can sometimes pose challenges due to its reactivity, derivatization can be employed to improve chromatographic performance. However, for a compound with the molecular weight of "this compound," GC analysis should be feasible.
Research Findings: GC has been successfully applied to the analysis of related nitroaromatic compounds. For example, a method for the determination of 2-methyl-3-nitrobenzoic acid involved esterification followed by GC analysis on a capillary column with a flame ionization detector (FID). While not directly analyzing the target compound, this demonstrates the utility of GC for this class of molecules.
A potential GC method for "this compound" would likely use a high-temperature capillary column and a temperature programming to ensure the elution of the analyte and any potential impurities.
Interactive Data Table: Postulated GC Parameters for "this compound" Analysis
| Parameter | Value |
| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
Spectrophotometric Quantification Methods
Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a straightforward and sensitive means of quantifying "this compound" in solution. The presence of the nitroaromatic ring results in strong UV absorbance.
Research Findings: A well-established method for the quantification of thiol groups involves the use of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). wikipedia.orgdojindo.com This reagent reacts with thiols to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which has a maximum absorbance at 412 nm. wikipedia.orgnih.gov This colorimetric assay is highly specific for thiols and could be adapted for the quantification of "this compound." The reaction is rapid and stoichiometric. wikipedia.org The molar extinction coefficient of the TNB²⁻ anion is well-documented, allowing for accurate concentration determination. wikipedia.org
The procedure would involve reacting a known volume of a sample containing "this compound" with an excess of DTNB in a suitable buffer (e.g., phosphate (B84403) buffer at a neutral to alkaline pH). The absorbance of the resulting solution at 412 nm would then be measured and compared to a standard curve prepared with a known thiol compound or by using the known molar extinction coefficient of TNB²⁻.
Interactive Data Table: Parameters for Spectrophotometric Quantification using Ellman's Reagent
| Parameter | Description |
| Reagent | 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) |
| Reaction Product | 5-Thio-2-nitrobenzoate (TNB²⁻) |
| Wavelength of Maximum Absorbance (λmax) | 412 nm |
| Molar Extinction Coefficient (ε) of TNB²⁻ | Approximately 14,150 M⁻¹cm⁻¹ |
| pH | Neutral to Alkaline |
| Instrumentation | UV-Vis Spectrophotometer |
Purity Assessment and Isomer Analysis
Ensuring the purity and isomeric integrity of "this compound" is critical for its application in research. The synthesis of this compound can potentially lead to the formation of various impurities, including positional isomers.
Purity Assessment:
The purity of "this compound" can be assessed using a combination of the chromatographic techniques described above.
HPLC: A primary method for purity assessment, where the peak area of the main component is compared to the total area of all peaks in the chromatogram. A high percentage area of the main peak indicates high purity.
TLC: Can provide a rapid, qualitative indication of purity. The presence of multiple spots suggests the presence of impurities.
Melting Point: A sharp melting point range close to the literature value for the pure compound is a good indicator of purity. Impurities typically broaden and depress the melting point range.
Isomer Analysis:
The synthesis of "this compound" could potentially yield positional isomers, such as those with the nitro and mercapto groups at different positions on the benzene (B151609) ring.
Research Findings: The separation of isomers of related compounds, such as nitrobenzoate esters, has been addressed in the literature. For instance, the nitration of methyl benzoate can produce ortho, meta, and para isomers, which can be separated and identified using techniques like HPLC and TLC. southalabama.edu The separation of sorbitolparaben esters, which are positional isomers, has been achieved using HPLC and micellar electrokinetic chromatography (MEKC), with MEKC showing higher resolution. orgsyn.org
For "this compound," a high-resolution chromatographic technique like HPLC with an optimized mobile phase and a long column would be the most effective approach for separating potential isomers. The identification of these isomers would typically require comparison with authentic reference standards or the use of a mass spectrometry (MS) detector coupled with HPLC (LC-MS) to determine the molecular weight and fragmentation patterns of the separated peaks.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable synthetic routes is paramount for the accessibility and subsequent investigation of any compound. For Methyl 2-mercapto-3-nitrobenzoate, future research will likely focus on creating more direct, high-yielding, and environmentally benign synthetic methods.
Current synthetic strategies may involve multi-step processes, potentially starting from precursors like 3-nitro-o-toluic acid or 2-chloro-3-nitrobenzoic acid. A key area of future work will be the development of novel catalytic systems that can facilitate the direct and selective introduction of the mercapto group. This could involve the use of transition metal catalysts to activate C-H or C-halogen bonds for thiolation. nih.gov Furthermore, exploring mercury-free synthetic pathways is a crucial direction to enhance the safety and environmental profile of its synthesis. nih.gov
Another promising avenue is the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel. This approach can significantly improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. Research into flow chemistry, where reactions are performed in continuous-flow reactors, could also offer advantages in terms of scalability, safety, and precise control over reaction parameters.
| Synthetic Approach | Potential Advantages | Research Focus |
| Novel Catalysis | Higher selectivity, milder reaction conditions, use of readily available starting materials. | Development of new transition metal catalysts for direct thiolation. |
| One-Pot Syntheses | Increased efficiency, reduced waste, and lower operational costs. | Designing reaction cascades that combine multiple synthetic steps. |
| Flow Chemistry | Enhanced safety, scalability, and precise process control. | Adapting and optimizing synthetic routes for continuous-flow systems. |
| Green Chemistry | Reduced environmental impact and improved safety. | Utilization of non-toxic reagents and solvents. nih.govnih.gov |
Development of New Reactivity Profiles
The functional groups present in this compound—the thiol (-SH), the nitro (-NO2), and the methyl ester (-COOCH3)—offer a wide range of possibilities for chemical transformations. Future research will undoubtedly delve into exploring and exploiting this reactivity to synthesize a diverse library of derivatives.
The thiol group is a versatile handle for various reactions. It can be oxidized to form disulfides, sulfinic acids, or sulfonic acids, each with distinct chemical properties. Alkylation or arylation of the thiol can introduce a variety of substituents, leading to new thioethers. The thiol group can also participate in thiol-ene "click" chemistry, a highly efficient and orthogonal reaction for creating complex molecules.
The nitro group can be reduced to an amino group, which opens up another dimension of reactivity. The resulting aminobenzoate can be diazotized and converted into a wide array of other functional groups. Furthermore, the electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters with different alcohol moieties, or other acid derivatives. The interplay between these functional groups and their influence on each other's reactivity is a fertile ground for investigation.
Advanced Applications in Medicinal Chemistry and Materials Science
The structural motifs present in this compound are found in various biologically active molecules and functional materials, suggesting significant potential for advanced applications.
In medicinal chemistry , the thiol group is known to interact with biological targets such as enzymes. The nitroaromatic scaffold is a feature of some antimicrobial and anticancer agents. cymitquimica.com Future research could focus on designing and synthesizing derivatives of this compound as potential therapeutic agents. For instance, the compound could serve as a scaffold for developing enzyme inhibitors, where the thiol group could act as a key binding element. The nitro group could be exploited for its potential bioreductive activation in hypoxic tumor environments, a strategy used in the design of some cancer therapies.
In materials science , the thiol group allows for the anchoring of this molecule onto gold surfaces, a common technique for creating self-assembled monolayers (SAMs). These SAMs could have applications in electronics, sensors, and biocompatible coatings. The nitro group can influence the electronic properties of the molecule, making it a candidate for incorporation into organic electronic materials. The ability to polymerize derivatives of this compound could also lead to the development of novel polymers with tailored optical, electronic, or mechanical properties.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. nih.govnih.govresearchgate.net For a compound like this compound, these computational tools can accelerate discovery and development in several ways.
Synthesis Planning: Computer-aided synthesis planning (CASP) tools can assist chemists in designing efficient synthetic routes. researchgate.net These programs can analyze the structure of a target molecule and suggest a sequence of reactions to produce it, drawing from a vast database of known chemical transformations. researchgate.net This can be particularly valuable for exploring novel and unconventional synthetic pathways.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive Modeling | Using algorithms to predict properties of new derivatives. | Faster identification of promising candidates for medicinal or material applications. |
| Generative Design | AI proposes new molecular structures with desired features. | Expansion of the chemical library based on the core scaffold. |
| Retrosynthesis Analysis | AI suggests synthetic pathways to target molecules. | More efficient and innovative synthesis of complex derivatives. researchgate.net |
| Process Optimization | ML models optimize reaction conditions for higher efficiency. | Accelerated development of scalable and cost-effective synthetic routes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
